molecular formula C17H20N2O2 B13037659 Tert-butyl 4-(6-amino-5-methylpyridin-2-YL)benzoate CAS No. 2102410-19-3

Tert-butyl 4-(6-amino-5-methylpyridin-2-YL)benzoate

Cat. No.: B13037659
CAS No.: 2102410-19-3
M. Wt: 284.35 g/mol
InChI Key: UWQSEJPIZTWSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate is an organic compound with the molecular formula C17H20N2O2. It is a derivative of benzoic acid and pyridine, featuring a tert-butyl ester group and an amino-substituted pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzoic acid derivative and a pyridine derivative.

    Esterification: The benzoic acid derivative undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Amination: The pyridine derivative is then aminated using suitable reagents to introduce the amino group at the desired position.

    Coupling: The aminated pyridine derivative is coupled with the tert-butyl ester of benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the amino group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate: Similar structure but with a different substitution pattern on the pyridine ring.

    Tert-butyl (4-methylpyridin-2-yl)carbamate: Contains a carbamate group instead of a benzoate group.

    Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Features a boronate ester group.

Uniqueness

Tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both a tert-butyl ester and an amino-substituted pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2102410-19-3

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate

InChI

InChI=1S/C17H20N2O2/c1-11-5-10-14(19-15(11)18)12-6-8-13(9-7-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19)

InChI Key

UWQSEJPIZTWSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C2=CC=C(C=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.